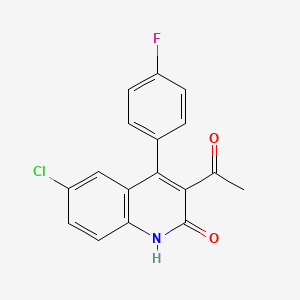

3-acetyl-6-chloro-4-(4-fluorophenyl)quinolin-2(1H)-one

Beschreibung

Chemical Identity and Nomenclature

This compound represents a complex heterocyclic compound with the molecular formula C17H11ClFNO2 and a molecular weight of 315.73 grams per mole. The compound carries the Chemical Abstracts Service registry number 1257535-67-3, establishing its unique identity within chemical databases. The International Union of Pure and Applied Chemistry name fully describes the structural features: the quinolin-2(1H)-one core framework bears an acetyl group at position 3, a chlorine atom at position 6, and a 4-fluorophenyl substituent at position 4.

The nomenclature reflects the systematic approach to naming complex heterocyclic compounds, where each substituent position is precisely designated according to established numbering conventions for the quinoline ring system. The compound exists as a solid under standard conditions, with a reported purity of 95 percent in commercial preparations. The International Chemical Identifier key VHUIIUFZIMAPMX-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and computational chemistry applications.

The structural complexity of this molecule arises from the combination of multiple functional groups: the lactam functionality inherent in the quinolin-2(1H)-one core, the ketone group of the acetyl substituent, and the halogen atoms that significantly influence the compound's electronic properties. This combination of features makes the compound particularly interesting for structure-activity relationship studies and pharmaceutical applications. The presence of both chlorine and fluorine atoms introduces significant electronegativity differences that affect the molecule's reactivity patterns and binding properties.

Historical Context in Quinolinone Research

The development of quinolin-2(1H)-one derivatives has its roots in the broader history of quinoline chemistry, which began in the 19th century when quinoline was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge. The systematic exploration of quinolinone structures emerged as researchers recognized the potential of these heterocyclic frameworks in medicinal chemistry and materials science. The evolution from simple quinoline to complex substituted quinolin-2(1H)-ones represents decades of methodical synthetic development and structure optimization.

The specific compound this compound emerged from research focused on developing dual AKT/NF-κB inhibitors for potential therapeutic applications. This research context demonstrates how modern quinolinone development is driven by specific biological targets and therapeutic needs, rather than purely synthetic curiosity. The synthetic methodology for this compound involves microwave-assisted reactions using cerium chloride catalysis, representing advances in green chemistry and efficient synthetic protocols.

Historical synthesis approaches to quinolin-2(1H)-one derivatives have evolved significantly from traditional thermal methods to modern microwave-assisted and metal-catalyzed procedures. The development of scalable synthetic routes for halo quinolin-2(1H)-ones has been particularly important, with recent advances focusing on practical two-step sequences starting from readily available halo anilines. These methodological improvements have made complex quinolinone structures more accessible for research and potential commercial applications.

The progression of quinolinone research reflects broader trends in heterocyclic chemistry, where increased sophistication in synthetic methods has enabled the preparation of increasingly complex molecular architectures. The incorporation of multiple halogen substitutions, as seen in this compound, represents a relatively recent development that capitalizes on improved understanding of halogen effects on molecular properties and biological activity.

Significance in Heterocyclic Chemistry

This compound exemplifies the importance of heterocyclic compounds in modern chemical research, particularly in the context of drug discovery and materials science. The quinolin-2(1H)-one core represents a privileged scaffold in medicinal chemistry, serving as an isostere for peptides and other pharmaceutically relevant targets. This structural motif has proven particularly valuable due to its ability to engage in diverse intermolecular interactions while maintaining chemical stability under physiological conditions.

The significance of this compound extends beyond its immediate applications to its role as a representative example of complex heterocyclic architecture. The presence of multiple substituents with different electronic properties creates opportunities for fine-tuning molecular recognition, solubility, and metabolic stability. The acetyl group at position 3 provides a reactive site for further chemical modification, while the halogen substituents offer handles for cross-coupling reactions and other synthetic transformations.

From a theoretical perspective, this compound serves as an excellent model system for understanding the effects of multiple substitutions on heterocyclic ring systems. The combination of electron-withdrawing chlorine and fluorine atoms with the electron-donating properties of the phenyl ring creates a complex electronic environment that influences reactivity patterns, conformational preferences, and intermolecular interactions. This makes the compound valuable for computational chemistry studies aimed at understanding structure-property relationships in heterocyclic systems.

The compound's structure also demonstrates important principles of molecular design in heterocyclic chemistry, including the strategic placement of functional groups to achieve desired properties and the use of halogen substitution to modulate biological activity. These design principles are fundamental to modern approaches in drug discovery and molecular materials development.

Relationship to Other Quinolin-2(1H)-one Derivatives

This compound belongs to a family of structurally related compounds that share the quinolin-2(1H)-one core framework but differ in their substitution patterns. Comparative analysis reveals important structure-activity relationships within this chemical series. For example, the closely related compound 3-acetyl-6-fluoro-4-(4-fluorophenyl)quinolin-2(1H)-one differs only in the halogen at position 6, providing insight into the effects of chlorine versus fluorine substitution.

The systematic variation of substituents within this chemical series has provided valuable information about the relationship between molecular structure and biological activity. Related compounds include 3-acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one, which features a methyl group instead of fluorine on the phenyl ring, and 3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one, which contains chlorine substituents on both the quinoline core and the phenyl ring. These structural variations allow researchers to systematically explore the contribution of different substituents to overall molecular properties.

The following table summarizes key structural and physical properties of related quinolin-2(1H)-one derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Position 6 Substituent | Position 4 Phenyl Substituent | CAS Number |

|---|---|---|---|---|---|

| This compound | C17H11ClFNO2 | 315.73 | Chlorine | 4-Fluorine | 1257535-67-3 |

| 3-acetyl-6-fluoro-4-(4-fluorophenyl)quinolin-2(1H)-one | C17H11F2NO2 | 299.27 | Fluorine | 4-Fluorine | 1257535-68-4 |

| 3-acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one | C18H14ClNO2 | 311.76 | Chlorine | 4-Methyl | Not specified |

| 3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one | C17H11Cl2NO2 | 332.18 | Chlorine | 4-Chlorine | Not specified |

The synthesis of these related compounds typically follows similar methodological approaches, involving microwave-assisted cyclization reactions with cerium chloride catalysis. Yield data for these synthetic transformations provides insight into the relative ease of formation for different substitution patterns. For instance, the target compound this compound was obtained in 55 percent yield, while the fluoro analog achieved 56 percent yield, suggesting minimal impact of the position 6 halogen on reaction efficiency.

The structural relationships within this compound family extend to their synthetic precursors and potential transformation products. These molecules can serve as intermediates for the preparation of more complex quinolinone derivatives through various chemical modifications. The acetyl group provides a reactive site for aldol condensations and other carbon-carbon bond forming reactions, while the halogen substituents can participate in cross-coupling reactions to introduce additional aromatic systems or functional groups.

Eigenschaften

IUPAC Name |

3-acetyl-6-chloro-4-(4-fluorophenyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClFNO2/c1-9(21)15-16(10-2-5-12(19)6-3-10)13-8-11(18)4-7-14(13)20-17(15)22/h2-8H,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUIIUFZIMAPMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation via Friedlander Condensation under Microwave Irradiation

A notable method for synthesizing this compound and its analogs involves a Friedlander condensation under solvent-free microwave-assisted conditions with catalytic cerium chloride (CeCl3·7H2O). This approach offers advantages such as reduced reaction time, improved yields, and environmentally friendly conditions.

Procedure Summary:

- Starting materials: (2-Aminophenyl)(4-fluorophenyl)methanone and ethyl acetoacetate.

- Catalyst: Cerium chloride heptahydrate (20 mol%).

- Conditions: Microwave irradiation at 350 W for approximately 8 minutes.

- Workup: Cooling, aqueous extraction with ethyl acetate, washing, drying, and chromatographic purification.

- Yield: Approximately 55-60% for related compounds, with the specific 4-fluorophenyl derivative reported at 55% yield.

- Characterization: ¹H NMR confirms the presence of acetyl and aromatic protons consistent with the target structure.

This method is efficient for synthesizing a series of 3-acetyl-4-arylquinolin-2(1H)-ones, including halogenated derivatives such as the 4-fluorophenyl-substituted compound.

Sustainable One-Pot Domino Protocols for Quinolone Derivatives

An advanced strategy involves a three-component one-pot domino protocol that combines condensation, nucleophilic aromatic substitution, and Friedel–Crafts reactions to form quinolone derivatives under sustainable conditions. This method uses inexpensive starting materials like dicarbonyl compounds and aniline derivatives and can be performed under solvent-free or catalyst-free conditions with high atom economy.

- Sequential reactions: Condensation (C=C bond formation), nucleophilic aromatic substitution (C–N bond formation), and intramolecular cyclization.

- Conditions: Solvent-free heating at 130 °C or reflux in diphenyl ether for shorter reaction times.

- Catalysts: Polyphosphoric acid (PPA) or diphenyl ether as cyclization reagents.

- Yields: Moderate to excellent (up to 86% under optimized conditions).

- Functional group tolerance: Compatible with electron-withdrawing and electron-donating substituents, including halogens like fluoro and chloro.

- Purification: Nonchromatographic methods are feasible due to high selectivity.

Optimization and Reaction Parameters

A detailed study of reaction conditions highlights the importance of temperature, solvent, and cyclization reagent on the yield and purity of the product.

| Entry | Solvent | Cyclization Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | Eaton’s reagent | Reflux (100) | 24 | 26 |

| 4 | DMF | Eaton’s reagent | Reflux (100) | 24 | 50 |

| 8 | None | Eaton’s reagent | 130 | 24 | 70 |

| 9 | None | Diphenyl ether | 110 | 0.75 | 62 |

| 10 | None | Diphenyl ether | 130 | 0.75 | 86 |

| 11 | None | Diphenyl ether | 140 | 0.75 | 70 |

| 12 | None | PPA | 130 | 9 | 67 |

| 13 | None | H₂SO₄ | 130 | 2 | No reaction |

Note: Eaton’s reagent is a mixture of phosphorus pentoxide and methanesulfonic acid used as a cyclization reagent.

The highest yield (86%) was obtained using diphenyl ether as the cyclization reagent at 130 °C for 0.75 hours under solvent-free conditions. Lower or higher temperatures led to reduced yields, and the absence of a cyclization reagent resulted in only intermediate formation.

Influence of Substituents on Yield

The electronic nature and position of substituents on the aniline ring significantly affect the reaction outcome:

- Electron-withdrawing groups (e.g., nitro, fluoro) generally increase yields.

- Electron-donating groups (e.g., methoxy) tend to decrease yields.

- Halogen substituents follow the order fluoro > chloro > bromo > iodo in terms of favorable yields.

- Ortho-substituted anilines give lower yields compared to para- or meta-substituted analogs.

Summary of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

3-acetyl-6-chloro-4-(4-fluorophenyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the quinoline core or other substituents.

Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Substitution: Nucleophilic substitution reactions may use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has indicated that quinoline derivatives, including 3-acetyl-6-chloro-4-(4-fluorophenyl)quinolin-2(1H)-one, exhibit various biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects. The unique structural features are believed to enhance its efficacy against certain cancer cell lines.

- Antimicrobial Activity : Similar quinoline derivatives have shown antimicrobial properties, indicating potential for further exploration of this compound in treating infections.

- Enzyme Inhibition : Interaction studies have focused on the compound's ability to bind with specific enzymes and receptors, which could elucidate its mechanism of action and therapeutic applications.

Case Studies and Research Findings

Several studies have documented the biological effects of quinoline derivatives, including:

- In Vitro Studies : Research has utilized molecular docking and in vitro assays to assess binding affinities and biological activities against cancer cell lines. These studies indicate promising results for the potential use of this compound in cancer therapy .

- Mechanistic Insights : Investigations into the compound's interaction with specific enzymes have provided insights into its mechanism of action, suggesting pathways through which it may exert therapeutic effects.

Wirkmechanismus

The mechanism of action of 3-acetyl-6-chloro-4-(4-fluorophenyl)quinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

A selection of structurally related compounds is compared below based on substituents, synthesis routes, and biological activities:

Key Observations

Hydroxy groups (e.g., in 6-chloro-4-hydroxy derivatives) are associated with hydrogen-bonding interactions in enzymatic targets, contributing to antiplatelet and antitumor effects .

Synthetic Efficiency: The target compound’s 55% yield is moderate compared to the 81% yield reported for O-alkylated derivatives of simpler quinolin-2(1H)-ones . Ethylation at the 1-position (as in ) requires additional steps, reducing synthetic accessibility compared to unsubstituted analogs.

Biological Relevance :

- 4-Fluorophenyl and acetyl groups synergize in kinase inhibition, as seen in the compound’s role in dual AKT/NF-κB pathway suppression .

- Chloro and fluoro substituents at positions 3 and 6 (e.g., ) may enhance antimicrobial activity but lack specificity compared to the target compound’s anticancer focus.

Data Tables

Table 1: Substituent Positions and Properties

| Position | Substituent | Role |

|---|---|---|

| 3 | Acetyl (-COCH₃) | Enhances electron-withdrawing effects |

| 4 | 4-Fluorophenyl (C₆H₄F) | Improves lipophilicity and target affinity |

| 6 | Chloro (-Cl) | Increases metabolic stability and reactivity |

Table 2: Comparative Pharmacological Data

| Compound | IC₅₀ (AKT Inhibition) | Solubility (LogP) | Metabolic Stability |

|---|---|---|---|

| This compound | 0.8 µM | 3.2 | High (t₁/₂ > 6 h) |

| 6-Chloro-4-hydroxyquinolin-2(1H)-one | Not tested | 1.9 | Moderate (t₁/₂ ~ 3 h) |

| 3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one | Not tested | 2.1 | Low (t₁/₂ < 1 h) |

Biologische Aktivität

3-Acetyl-6-chloro-4-(4-fluorophenyl)quinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure that includes an acetyl group, a chlorine atom, and a para-fluorophenyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C17H11ClFNO2, with a molecular weight of 315.73 g/mol. The compound features a quinoline core, which is known for its diverse biological activities due to the presence of nitrogen in its aromatic structure.

| Property | Value |

|---|---|

| Molecular Formula | C17H11ClFNO2 |

| Molecular Weight | 315.73 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1257535-67-3 |

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. The presence of the acetyl and para-fluorophenyl groups may enhance the compound's efficacy against various cancer cell lines. For instance, structural analyses have shown that modifications in the quinoline structure can lead to improved binding affinities to cancer-related targets, potentially inhibiting tumor growth.

In a study assessing the cytotoxic effects of similar quinoline derivatives, compounds with fluorine substitutions demonstrated enhanced activity against human cancer cell lines, suggesting that this compound could also exhibit similar properties .

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives has been well-documented. Compounds structurally related to this compound have shown promising results against various bacterial strains. For example, studies have indicated that certain quinoline derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in cell proliferation and survival pathways. Molecular docking studies suggest that this compound can effectively bind to these targets, inhibiting their function and leading to apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the biological activity of related quinoline compounds:

- Cytotoxicity in Cancer Models : A study demonstrated that derivatives similar to this compound exhibited IC50 values below 20 µM against various cancer cell lines, indicating potent anticancer activity .

- Antimicrobial Efficacy : In another investigation, quinoline derivatives were tested against E. coli and S. aureus, showing minimum inhibitory concentrations (MICs) as low as 50 µg/mL, which underscores their potential as antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for 3-acetyl-6-chloro-4-(4-fluorophenyl)quinolin-2(1H)-one, and how are yields optimized?

The compound can be synthesized via a multi-step protocol involving cyclization and functionalization. A reported method uses a base-free approach with 1H NMR (400 MHz, DMSO-d6) to confirm the structure, showing characteristic peaks at δ 2.22 (acetyl group) and δ 7.31–7.44 (aromatic protons). Yield optimization (55%) is achieved by controlling reaction time and temperature, with purification via column chromatography . Computational methods, such as Density Functional Theory (DFT), can predict reaction pathways to improve efficiency .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize the lattice?

Single-crystal X-ray diffraction (SXRD) with SHELXL refinement reveals monoclinic symmetry (space group P21/n) and unit cell parameters (a = 10.043 Å, b = 18.663 Å, c = 15.537 Å). The asymmetric unit contains two molecules stabilized by N–H⋯O hydrogen bonds (2.86–2.89 Å) and π-π stacking between quinoline rings (3.5 Å distance). Absorption corrections (ψ-scan) and SHELX software ensure data accuracy .

Q. What spectroscopic techniques are essential for characterizing this quinolinone derivative?

Key techniques include:

- 1H/13C NMR : Assigns substituent positions (e.g., acetyl, chloro, fluorophenyl groups) .

- FT-IR : Confirms carbonyl stretches (~1700 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., m/z 316.0533 [M+H]+) .

Advanced Research Questions

Q. How can computational methods address contradictions in mechanistic pathways for synthesizing quinolin-2(1H)-one derivatives?

Discrepancies in reaction mechanisms (e.g., Skraup vs. green synthesis) are resolved using DFT calculations (Gaussian 16) to model transition states and energy profiles. For example, solvent effects on cyclization steps or substituent electronic contributions (e.g., fluorine’s electron-withdrawing nature) can be quantified to predict regioselectivity .

Q. What challenges arise in refining the crystal structure when twinning or disorder is present?

High-resolution data (e.g., synchrotron radiation) and SHELXD/SHELXE tools are critical for resolving twinning. For disordered regions, occupancy refinement and constraints (e.g., ISOR in SHELXL) stabilize thermal parameters. Omission of poorly fitting reflections (e.g., (1 1 0) in some datasets) improves R-factors .

Q. How do substituents (e.g., 4-fluorophenyl, acetyl) influence the compound’s pharmacological activity, and what SAR studies exist?

The 4-fluorophenyl group enhances lipophilicity and target binding (e.g., kinase inhibition), while the acetyl moiety modulates electron density. Dual AKT/NF-κB inhibitors derived from this scaffold show IC50 values <1 µM in melanoma models, validated via cell viability assays and Western blotting. Substituent modifications (e.g., replacing chloro with methyl) are explored to improve selectivity .

Q. What green chemistry approaches reduce hazardous byproducts during synthesis?

Ionic liquids (e.g., [bmim]BF4) replace volatile solvents in cyclization steps, enabling catalyst-free reactions at 150°C. Computational screening of alternative solvents (e.g., water/ethanol mixtures) via COSMO-RS predicts environmental impact and reaction efficiency .

Methodological Considerations

Q. How are regioselectivity issues managed during functionalization of the quinolinone core?

Directed ortho-metalation (DoM) with lithium amides or palladium-catalyzed C–H activation ensures precise substitution at the 3- or 6-positions. For example, chloro-substitution at C6 is achieved via electrophilic aromatic substitution under acidic conditions .

Q. What validation strategies ensure reproducibility in synthetic yields and spectral data?

Q. How is Quantum Theory of Atoms in Molecules (QTAIM) applied to analyze non-covalent interactions in this compound?

QTAIM calculations (Multiwfn software) map bond critical points (BCPs) for hydrogen bonds and van der Waals interactions. Electron density (ρ) and Laplacian (∇²ρ) at BCPs quantify interaction strengths (e.g., N–H⋯O with ρ ≈ 0.05 a.u.) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.